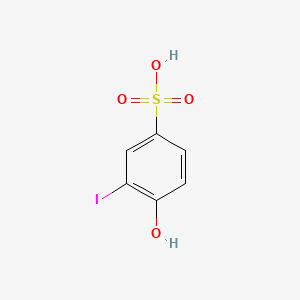

4-Hydroxy-3-iodobenzenesulfonic acid

Description

Historical Context and Early Investigations of Iodinated Benzenesulfonic Acids

The study of iodinated benzenesulfonic acids is built upon the foundational work on aromatic sulfonation and iodination, two key electrophilic aromatic substitution reactions. Aromatic sulfonation, the reaction to introduce a sulfonic acid group onto an arene, has been a cornerstone of industrial organic chemistry since the 19th century. wikipedia.org The parent compound, 4-hydroxybenzenesulfonic acid, is synthesized by the sulfonation of phenol (B47542), where reaction temperature influences the isomeric product distribution.

Early investigations into aromatic iodination were challenging due to the low electrophilicity of molecular iodine. nih.gov Progress was made with the development of iodinating agents and catalysts, such as iodine monochloride or using oxidizing agents like iodic acid in the presence of sulfuric acid. nih.govgoogle.com The synthesis of specifically substituted molecules like 4-hydroxy-3-iodobenzenesulfonic acid likely evolved from these principles, typically through the direct iodination of 4-hydroxybenzenesulfonic acid. In this reaction, the potent activating and ortho-, para-directing effect of the hydroxyl group guides the iodine atom to the position adjacent (ortho) to it. The development of methods for the selective synthesis of such multifunctional aromatic compounds has been crucial for their use as specialized intermediates in various fields.

Structural Characteristics and Functional Group Analysis in the Context of Organic Synthesis

The chemical behavior of this compound is dictated by its three distinct functional groups, whose electronic effects on the aromatic ring are critical for its role in organic synthesis.

Hydroxyl (-OH) Group: As a strong activating group, the hydroxyl group increases the electron density of the benzene (B151609) ring, particularly at the ortho and para positions, facilitating electrophilic aromatic substitution. Its presence also allows for hydrogen bonding, influencing the molecule's solubility. cymitquimica.com

Sulfonic Acid (-SO₃H) Group: This is a strongly electron-withdrawing and deactivating group, which directs incoming electrophiles to the meta position. Its high acidity also makes the compound water-soluble and allows it to function as a strong acid catalyst in certain reactions. wikipedia.org Furthermore, the sulfonation reaction is reversible, meaning the sulfonic acid group can be removed under specific conditions (desulfonation), a useful strategy in multi-step syntheses. wikipedia.org

Iodine (-I) Atom: Iodine is the least electronegative of the common halogens and acts as a weak deactivating group. The carbon-iodine (C-I) bond is the weakest of the carbon-halogen bonds. wikipedia.org This characteristic makes iodide an excellent leaving group, a property extensively exploited in modern organic synthesis, particularly in metal-catalyzed cross-coupling reactions for forming new carbon-carbon or carbon-heteroatom bonds. wikipedia.orgresearchgate.net

The specific arrangement of these groups—with the hydroxyl and iodo groups ortho to each other and meta to the sulfonic acid group—creates a unique platform for selective chemical transformations, making it a valuable and predictable building block.

| Functional Group | Electronic Effect | Directing Effect (for Electrophilic Substitution) | Key Synthetic Utility |

|---|---|---|---|

| Hydroxyl (-OH) | Strongly Activating | Ortho, Para | Activates ring for further substitution, can be converted to other functional groups. |

| Iodine (-I) | Weakly Deactivating | Ortho, Para | Excellent leaving group in cross-coupling reactions. wikipedia.org |

| Sulfonic Acid (-SO₃H) | Strongly Deactivating | Meta | Confers acidity and water solubility; can be used as a protecting or directing group and is removable. wikipedia.org |

Significance within Aromatic Sulfonic Acid Chemistry and Organoiodine Chemistry

This compound holds relevance in both the fields of aromatic sulfonic acid chemistry and organoiodine chemistry.

Within the chemistry of aromatic sulfonic acids , it is a key example of a multifunctional derivative. Aromatic sulfonic acids are vital intermediates in the production of dyes, pharmaceuticals (such as sulfa drugs), and detergents. wikipedia.org They are also used as acid catalysts and can be found in ion-exchange resins. wikipedia.org The presence of the hydroxyl and iodo substituents on the sulfonic acid backbone allows for the synthesis of more complex and specialized molecules, expanding the utility beyond that of simple benzenesulfonic acids.

In the realm of organoiodine chemistry , the compound serves as a valuable substrate due to the reactivity of the C-I bond. wikipedia.org Aryl iodides are highly sought-after partners in numerous palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), where the iodine atom is readily displaced to form new bonds. researchgate.netwikipedia.org This makes this compound a useful precursor for synthesizing complex biaryl structures or introducing other functional groups at the 3-position. The field also includes hypervalent iodine chemistry, where organoiodine compounds are used as powerful oxidizing agents, enabling unique chemical transformations such as oxidative cross-coupling of phenols. nih.govrsc.org

Overview of Emerging Research Areas and Academic Relevance

The academic and industrial relevance of this compound lies in its application as a versatile intermediate for constructing more complex molecular architectures. Current research directions leverage its unique functionality:

Pharmaceutical and Bioactive Compound Synthesis: The sulfonamide moiety, which can be derived from sulfonic acids, is a key component in a wide range of therapeutic agents. researchgate.net The core structure of this compound could serve as a scaffold for developing novel inhibitors or other bioactive molecules. nih.gov The ability to use the iodo group for cross-coupling allows for the systematic modification of the molecular structure to optimize biological activity.

Advanced Materials and Catalysis: Sulfonic acid-functionalized materials, including polymers and inorganic substrates, are being developed as solid acid catalysts, which are often more environmentally friendly than liquid acids. mdpi.com Derivatives of this compound could be incorporated into such materials, potentially adding new functionalities.

Precursors for Arynes: Halogenated aryl compounds bearing an adjacent leaving group (like a sulfonate ester) can serve as precursors to arynes—highly reactive intermediates used in cycloaddition and insertion reactions to rapidly build molecular complexity. greyhoundchrom.comnih.gov While not a direct precursor itself, esterification of the sulfonic acid group in related structures is a known strategy in this area. acs.orgnih.gov

The continued exploration of sulfonated and iodinated aromatic compounds in fields like medicinal chemistry and materials science underscores the lasting academic relevance of foundational molecules like this compound. mdpi.comnih.gov

Structure

3D Structure

Properties

Molecular Formula |

C6H5IO4S |

|---|---|

Molecular Weight |

300.07 g/mol |

IUPAC Name |

4-hydroxy-3-iodobenzenesulfonic acid |

InChI |

InChI=1S/C6H5IO4S/c7-5-3-4(12(9,10)11)1-2-6(5)8/h1-3,8H,(H,9,10,11) |

InChI Key |

ZHYRHLZFGLAMJO-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1S(=O)(=O)O)I)O |

Origin of Product |

United States |

Synthetic Methodologies for 4 Hydroxy 3 Iodobenzenesulfonic Acid

Classical Synthetic Approaches to Aromatic Sulfonic Acids

The traditional synthesis of 4-hydroxy-3-iodobenzenesulfonic acid relies on well-established electrophilic aromatic substitution reactions. The success of these methods hinges on the directing effects of the substituents on the aromatic ring, which dictate the position of the incoming electrophile.

Direct Sulfonation of Iodinated Phenols

One primary route involves the sulfonation of 3-iodophenol (B1680319). In this approach, the hydroxyl (-OH) and iodo (-I) groups on the benzene (B151609) ring direct the incoming sulfo group (-SO₃H). The hydroxyl group is a strongly activating, ortho-, para-directing group, while the iodo group is a deactivating, ortho-, para-directing group. The interplay of these directing effects is crucial for achieving the desired substitution pattern.

Typically, the sulfonation is carried out using concentrated sulfuric acid or fuming sulfuric acid (oleum) as the sulfonating agent. wikipedia.org The reaction temperature is a critical parameter influencing the isomeric distribution of the product. While lower temperatures might favor the formation of other isomers, higher temperatures can promote the formation of the thermodynamically more stable product. The reaction of phenol (B47542) with concentrated sulfuric acid at elevated temperatures (around 100-110°C) is known to favor the formation of the para-isomer, 4-hydroxybenzenesulfonic acid. quora.comchemicalbook.com Applying similar conditions to 3-iodophenol would be a logical starting point for the synthesis of the target molecule. However, the presence of the iodine atom can influence the reaction's regioselectivity and may necessitate careful optimization of reaction conditions.

A general procedure for the sulfonation of phenols involves heating the phenol with a molar excess of concentrated sulfuric acid. For instance, a common method for the synthesis of phenolsulfonic acid involves heating phenol with concentrated sulfuric acid at 100°C for several hours. mlsu.ac.in

Table 1: General Conditions for Phenol Sulfonation

| Parameter | Condition |

| Sulfonating Agent | Concentrated H₂SO₄ or Oleum |

| Reactant Ratio | Molar excess of sulfonating agent |

| Temperature | 20-120°C |

| Reaction Time | Several hours |

This table presents generalized conditions for phenol sulfonation and may require optimization for the specific case of 3-iodophenol.

Iodination Reactions of Hydroxybenzenesulfonic Acid

An alternative classical pathway is the direct iodination of 4-hydroxybenzenesulfonic acid. In this electrophilic aromatic substitution, the hydroxyl and sulfonic acid groups direct the incoming iodine atom. The hydroxyl group strongly activates the ortho positions (relative to itself), while the sulfonic acid group is a deactivating, meta-directing group. The position of iodination will therefore be predominantly influenced by the activating effect of the hydroxyl group.

Various iodinating agents can be employed, including molecular iodine (I₂) in the presence of an oxidizing agent, iodine monochloride (ICl), and N-iodosuccinimide (NIS). organic-chemistry.orgtaylorandfrancis.com The choice of iodinating agent and reaction conditions can significantly impact the regioselectivity and yield of the reaction. For instance, the use of N-iodosuccinimide, often in the presence of an acid catalyst, provides a milder and often more selective method for the iodination of activated aromatic rings. organic-chemistry.org

Modern Advancements in Regioselective Synthesis

Contemporary synthetic chemistry is increasingly focused on developing more efficient, selective, and environmentally benign methods. These modern approaches are being applied to the synthesis of functionalized aromatic compounds like this compound.

Catalyst-Mediated and Green Chemistry Approaches in Synthesis

Catalyst-mediated C-H functionalization has emerged as a powerful tool for the direct and regioselective introduction of functional groups onto aromatic rings, including phenols. While specific catalytic systems for the direct synthesis of this compound are not widely reported, the principles of directed C-H activation offer a promising avenue for future development. These methods often utilize transition metal catalysts to achieve high regioselectivity that may not be possible with classical methods.

Green chemistry principles are also influencing the synthesis of such compounds. This includes the use of less hazardous reagents, alternative reaction media (like water), and energy-efficient processes such as microwave-assisted synthesis. For example, the development of solid acid catalysts or the use of ionic liquids as recyclable reaction media are areas of active research in sulfonation chemistry. Similarly, greener iodination methods are being explored to reduce waste and avoid the use of harsh reagents.

Optimization of Reaction Conditions for Enhanced Yield and Purity

Regardless of the synthetic route chosen, the optimization of reaction conditions is paramount to maximize the yield of this compound and minimize the formation of unwanted isomers and byproducts. Key parameters that require careful control include:

Temperature: As noted, temperature plays a crucial role in determining the regioselectivity of sulfonation reactions.

Reaction Time: Sufficient reaction time is necessary to ensure complete conversion, but prolonged reaction times can sometimes lead to side reactions or decomposition.

Molar Ratios of Reactants: The stoichiometry of the phenol derivative to the sulfonating or iodinating agent must be carefully controlled to favor the desired mono-substitution and avoid polysubstitution.

Catalyst Choice and Loading: In catalyst-mediated reactions, the selection of the appropriate catalyst and its concentration are critical for achieving high efficiency and selectivity.

Solvent: The polarity and nature of the solvent can influence the reaction rate and selectivity.

Techniques such as Design of Experiments (DoE) can be employed to systematically investigate the effects of these parameters and identify the optimal conditions for the synthesis.

Preparation of Key Precursors and Related Iodobenzenesulfonic Acid Isomers

The successful synthesis of this compound is dependent on the availability of high-purity starting materials.

Preparation of 3-Iodophenol: 3-Iodophenol can be prepared through various methods. One common laboratory-scale synthesis involves the diazotization of 3-aminoaniline, followed by a Sandmeyer-type reaction with potassium iodide.

Preparation of 4-Hydroxybenzenesulfonic Acid: This precursor is typically synthesized by the sulfonation of phenol with concentrated sulfuric acid at elevated temperatures, which favors the formation of the para-isomer. chemicalbook.com

The synthesis and characterization of related iodobenzenesulfonic acid isomers are important for analytical purposes and for understanding the structure-property relationships of these compounds. For example, 2-hydroxy-5-iodobenzenesulfonic acid could potentially be synthesized by the sulfonation of 4-iodophenol. The synthesis of di-iodinated species such as 2-hydroxy-3,5-diiodobenzenesulfonic acid has also been reported, typically through the iodination of salicylic (B10762653) acid derivatives. researchgate.netsolubilityofthings.com

Table 2: Key Precursors and Related Isomers

| Compound Name | Structure |

| 3-Iodophenol | I-C₆H₄-OH (meta) |

| 4-Hydroxybenzenesulfonic acid | HO-C₆H₄-SO₃H (para) |

| 2-Hydroxy-5-iodobenzenesulfonic acid | HO-C₆H₃(I)-SO₃H |

| 2-Hydroxy-3,5-diiodobenzenesulfonic acid | HO-C₆H₂(I)₂-SO₃H |

This table provides a summary of the key starting materials and some related isomeric compounds.

Chemical Reactivity and Mechanistic Studies of 4 Hydroxy 3 Iodobenzenesulfonic Acid

Reactivity in Electrophilic Aromatic Substitution Reactions

Electrophilic aromatic substitution (SEAr) is a fundamental class of reactions for aromatic compounds, where an electrophile replaces an atom, typically hydrogen, on the aromatic ring. wikipedia.org The rate and regioselectivity of these reactions on a substituted benzene (B151609) ring are governed by the electronic properties of the existing substituents. msu.edu

The reactivity of 4-Hydroxy-3-iodobenzenesulfonic acid in SEAr reactions is determined by the combined directing and activating or deactivating effects of its functional groups.

Hydroxyl (-OH) group: This group is a powerful activating substituent and an ortho, para-director. Its activating nature stems from its ability to donate electron density to the ring through resonance, which stabilizes the carbocation intermediate (the arenium ion) formed during the reaction. wikipedia.org

Iodo (-I) group: As a halogen, the iodo group exhibits a dual effect. It is deactivating due to its inductive electron-withdrawing effect, which lowers the ring's nucleophilicity. However, it is an ortho, para-director because its lone pairs can donate electron density through resonance, stabilizing the arenium ion when the attack occurs at these positions. wikipedia.org

Sulfonic acid (-SO₃H) group: This is a strongly deactivating group and a meta-director. Its powerful electron-withdrawing nature, both through induction and resonance, significantly reduces the electron density of the aromatic ring, making it less reactive towards electrophiles. msu.edu

| Substituent | Effect on Reactivity | Directing Influence |

|---|---|---|

| -OH (Hydroxyl) | Strongly Activating | Ortho, Para |

| -I (Iodo) | Deactivating | Ortho, Para |

| -SO₃H (Sulfonic Acid) | Strongly Deactivating | Meta |

Role in Nucleophilic Displacement Reactions and Derivatization

Aromatic rings are generally resistant to nucleophilic substitution. However, such reactions can occur under specific conditions, particularly through the nucleophilic aromatic substitution (SNAr) mechanism. This pathway is facilitated by the presence of strong electron-withdrawing groups positioned ortho or para to a good leaving group. libretexts.org

In this compound, both the iodo and sulfonic acid groups can potentially act as leaving groups. The sulfonic acid group is para to the hydroxyl group and meta to the iodo group. The iodo group is ortho to the hydroxyl group and meta to the sulfonic acid group. The strong electron-withdrawing character of the sulfonic acid group could facilitate the displacement of the iodine atom by a strong nucleophile, although this is not a common reaction pathway without further activation.

More common reactions involve the derivatization of the existing functional groups:

Hydroxyl Group: The phenolic hydroxyl group can be readily derivatized. It can be alkylated to form ethers or acylated to form esters.

Sulfonic Acid Group: This group can be converted into a sulfonyl chloride (-SO₂Cl) using reagents like thionyl chloride or phosphorus pentachloride. The resulting sulfonyl chloride is a versatile intermediate that can be reacted with amines to form sulfonamides or with alcohols to form sulfonate esters.

Potential as a Precursor for Hypervalent Iodine Reagents

Iodoarenes are widely used as precursors for the synthesis of hypervalent iodine compounds (organoiodanes), which are valuable reagents in organic synthesis due to their oxidizing properties and low toxicity compared to heavy metal oxidants. princeton.eduarkat-usa.org These compounds feature an iodine atom in a higher-than-normal oxidation state, typically +3 (λ³-iodanes) or +5 (λ⁵-iodanes). acs.org this compound, as a substituted iodoarene, is a potential precursor for such reagents.

The iodine atom in this compound can be oxidized to form various hypervalent iodine species. The synthesis of these compounds typically involves the oxidation of the iodoarene using a strong oxidizing agent. researchgate.net

Formation of λ³-Iodanes: Oxidation in the presence of carboxylic acids or their anhydrides can yield [bis(acyloxy)iodo]arenes (ArI(OCOR)₂). For instance, treatment with peracetic acid in acetic acid would be expected to produce the corresponding diacetate derivative. Other common λ³-iodanes include iodosylarenes (ArIO) and [hydroxy(tosyloxy)iodo]arenes (ArI(OH)OTs). organic-chemistry.org

Formation of λ⁵-Iodanes (Iodoxy Derivatives): More vigorous oxidation can convert the iodo group to an iodoxy group (-IO₂), forming a λ⁵-iodane. Common oxidants for this transformation include sodium hypochlorite, dimethyldioxirane, or Oxone. For example, 2-iodoxybenzenesulfonic acid, a related compound, has been generated in situ from 2-iodobenzenesulfonic acid and used as a highly active oxidation catalyst. organic-chemistry.org It is plausible that this compound could be similarly transformed into its corresponding iodoxy derivative.

| Iodine(III) Reagent (λ³-Iodane) | Iodine(V) Reagent (λ⁵-Iodane) | Typical Oxidants |

|---|---|---|

| (Dichloroiodo)arenes (ArICl₂) | Iodoxyarenes (ArIO₂) | Cl₂, m-CPBA, Oxone, Sodium hypochlorite |

| [Bis(acetoxy)iodo]arenes (ArI(OAc)₂) | 2-Iodoxybenzoic acid (IBX) | Peracetic acid, Sodium perborate |

| Iodosylarenes (ArIO) | Dess-Martin Periodinane (DMP) | O₃, Dimethyldioxirane |

The formation of hypervalent iodine compounds from an iodoarene generally proceeds through the oxidative activation of the aryl-iodine bond. acs.org The synthesis typically begins with the oxidation of the iodine(I) atom to an iodine(III) species. diva-portal.org

A proposed general mechanism involves the iodoarene acting as a nucleophile, attacking an electrophilic oxidizing agent. This forms a reactive iodine(III) intermediate. This intermediate can then undergo ligand exchange with other nucleophiles present in the reaction mixture, such as carboxylates or sulfonates, to yield the final stable hypervalent iodine(III) product. diva-portal.org For example, in the synthesis of diaryliodonium salts, a key class of hypervalent iodine reagents, the oxidized iodine(III) species acts as a potent electrophile that undergoes an electrophilic aromatic substitution reaction with another arene molecule. diva-portal.org The presence of electron-withdrawing groups on the iodoarene, such as the sulfonic acid group in this compound, can make the initial oxidation step more challenging, potentially requiring stronger oxidants or harsher conditions.

Intermolecular Interactions and Self-Assembly Tendencies

The potential for intermolecular interactions in this compound is high due to its multiple functional groups capable of engaging in non-covalent bonding. These interactions govern the compound's physical properties and its ability to form ordered supramolecular structures through self-assembly. nih.gov

Hydrogen Bonding: The sulfonic acid and hydroxyl groups are both excellent hydrogen bond donors and acceptors. This allows for the formation of extensive and robust hydrogen-bonding networks. The acidic proton of the sulfonic acid group can form a very strong hydrogen bond with a suitable acceptor, such as the oxygen atom of a hydroxyl or another sulfonic acid group on an adjacent molecule.

π-π Stacking: The aromatic rings can stack on top of one another, leading to stabilizing π-π interactions.

Halogen Bonding: The iodine atom can act as a halogen bond donor, forming an attractive, directional interaction with a Lewis basic site (such as an oxygen or nitrogen atom) on a neighboring molecule.

The combination of strong, directional hydrogen bonds and other weaker interactions can drive the self-assembly of this compound molecules into well-defined architectures, such as sheets, columns, or more complex three-dimensional networks in the solid state. The amphiphilic nature of the molecule, with a polar, hydrophilic end (-OH, -SO₃H) and a more hydrophobic aromatic core, could also lead to self-assembly into micelles or other aggregates in certain solvents. nih.gov

Spectroscopic Characterization and Advanced Structural Analysis of 4 Hydroxy 3 Iodobenzenesulfonic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the structure of organic molecules in solution. For 4-Hydroxy-3-iodobenzenesulfonic acid, a combination of one-dimensional and two-dimensional NMR methods provides unambiguous assignment of proton and carbon signals, revealing detailed information about the electronic environment and connectivity of atoms within the molecule.

While complete, experimentally verified spectral data for this compound is not extensively published in public databases, a detailed analysis can be constructed based on established principles of NMR spectroscopy and data from closely related structural analogs. The expected spectrum is a result of the combined electronic effects of the hydroxyl (-OH), iodo (-I), and sulfonic acid (-SO₃H) substituents on the aromatic ring.

Proton NMR (¹H NMR) Chemical Shift and Coupling Analysis

The ¹H NMR spectrum of this compound is expected to show three distinct signals in the aromatic region, corresponding to the three protons on the benzene (B151609) ring. The substitution pattern (1,2,4-trisubstituted) gives rise to a predictable splitting pattern.

H-2: This proton is ortho to the iodine atom and meta to the hydroxyl group. It is expected to appear as a doublet.

H-5: This proton is ortho to the sulfonic acid group and meta to the iodine atom. It should appear as a doublet of doublets.

H-6: This proton is ortho to both the hydroxyl and sulfonic acid groups. It is anticipated to be a doublet.

The specific chemical shifts are influenced by the electron-donating nature of the hydroxyl group and the electron-withdrawing and deshielding effects of the iodine and sulfonic acid groups.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

|---|---|---|---|

| H-2 | 8.1 - 8.3 | Doublet (d) | J(H2-H6) ≈ 2.0 - 2.5 |

| H-5 | 7.4 - 7.6 | Doublet of Doublets (dd) | J(H5-H6) ≈ 8.5 - 9.0, J(H5-H2) ≈ 0.5 |

Note: Data is predicted based on substituent effects and analysis of similar compounds. Actual values may vary depending on the solvent and experimental conditions.

Carbon NMR (¹³C NMR) Chemical Shift Correlations

The ¹³C NMR spectrum is expected to display six unique signals, one for each carbon atom in the aromatic ring, due to the molecule's asymmetry. The chemical shifts are determined by the nature of the attached substituent and its position on the ring. The carbon atoms directly bonded to the electronegative oxygen and iodine atoms (C-4 and C-3, respectively) and the sulfonic acid group (C-1) are significantly affected.

Table 2: Predicted ¹³C NMR Chemical Shift Assignments for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Rationale |

|---|---|---|

| C-1 | 138 - 142 | Carbon attached to the electron-withdrawing -SO₃H group. |

| C-2 | 135 - 139 | Deshielded by the adjacent iodine atom. |

| C-3 | 90 - 95 | Shielded carbon directly attached to the heavy iodine atom. |

| C-4 | 155 - 160 | Carbon attached to the electron-donating -OH group. |

| C-5 | 125 - 130 | Aromatic CH carbon. |

Note: Predicted values are based on additive models of substituent chemical shifts.

Advanced Two-Dimensional NMR Techniques

To confirm the assignments made from 1D NMR spectra, advanced 2D NMR techniques would be employed.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would show correlations between adjacent protons, confirming the coupling between H-5 and H-6, and potentially a weaker long-range coupling between H-2 and H-6.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with their directly attached carbon atoms. It would definitively link the signals for H-2, H-5, and H-6 to C-2, C-5, and C-6, respectively.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons that are two or three bonds away. It would be crucial for assigning the quaternary carbons (C-1, C-3, and C-4) by observing correlations from the ring protons. For instance, H-2 would show correlations to C-1, C-3, and C-4.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopic Signatures

Vibrational spectroscopy probes the molecular vibrations of a compound, providing a fingerprint based on its functional groups.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is characterized by several key absorption bands. A very broad absorption is expected in the 3200-3600 cm⁻¹ region, corresponding to the O-H stretching vibration of the phenolic hydroxyl group, broadened by hydrogen bonding. The S=O asymmetric and symmetric stretching vibrations of the sulfonic acid group typically appear as strong bands around 1350 cm⁻¹ and 1175 cm⁻¹, respectively. Aromatic C=C stretching vibrations are expected in the 1450-1600 cm⁻¹ region.

Raman Spectroscopy: Raman spectroscopy provides complementary information. Aromatic ring vibrations, particularly the ring breathing mode, often give strong Raman signals. The C-S and C-I stretching vibrations would also be observable in the lower frequency region of the spectrum. researchgate.netnih.gov

Table 3: Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | IR Frequency (cm⁻¹) | Raman Frequency (cm⁻¹) | Intensity |

|---|---|---|---|

| Phenolic O-H Stretch | 3200 - 3600 | Weak | Broad, Strong |

| Aromatic C-H Stretch | 3000 - 3100 | 3000 - 3100 | Medium |

| S=O Asymmetric Stretch | ~1350 | ~1350 | Strong |

| S=O Symmetric Stretch | ~1175 | ~1175 | Strong |

| Aromatic C=C Stretch | 1450 - 1600 | 1450 - 1600 | Medium-Strong |

| In-plane O-H Bend | ~1200 - 1300 | Weak | Medium |

| C-S Stretch | ~700 - 800 | ~700 - 800 | Medium |

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for Molecular Confirmation

Mass spectrometry is used to determine the molecular weight and elemental formula of a compound. For this compound (C₆H₅IO₄S), the calculated molecular weight is approximately 300.03 g/mol .

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement, allowing for the unambiguous determination of the molecular formula. The expected monoisotopic mass for C₆H₅IO₄S is 299.9004 Da. An experimental HRMS measurement confirming this value would serve as definitive proof of the compound's elemental composition.

The fragmentation pattern in the mass spectrum would likely involve the loss of the sulfonic acid group (SO₃, 80 Da) or cleavage of the C-I bond.

X-ray Crystallography for Solid-State Structure Elucidation

A crystallographic study would elucidate:

Molecular Geometry: Precise bond lengths, bond angles, and torsion angles, confirming the substitution pattern and revealing any distortions in the benzene ring caused by the bulky substituents.

Conformation: The orientation of the hydroxyl and sulfonic acid groups relative to the aromatic ring.

Intermolecular Interactions: The crystal packing would be dominated by strong hydrogen bonds involving the sulfonic acid and hydroxyl groups, likely forming an extensive network that dictates the solid-state architecture. mdpi.com

Crystal System and Space Group: These parameters describe the symmetry of the crystal lattice.

Obtaining this data would provide a definitive and highly detailed model of the molecule's solid-state structure, complementing the information obtained from spectroscopic methods. mdpi.com

Table 4: List of Chemical Compounds

| Compound Name |

|---|

| This compound |

| 4-Hydroxybenzenesulfonic acid |

| 3-iodobenzenesulfonic acid |

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

The UV-Vis spectrum of benzene, the parent chromophore, exhibits three characteristic absorption bands: a high-intensity band around 184 nm, a moderate-intensity band at 204 nm, and a low-intensity, vibrational-structured band at 256 nm. quimicaorganica.org These bands are attributed to π → π* electronic transitions within the aromatic ring. libretexts.org Substitution on the benzene ring can cause shifts in the position (bathochromic or hypsochromic) and intensity (hyperchromic or hypochromic) of these absorption bands. fiveable.me

In the case of this compound, the hydroxyl group acts as a powerful auxochrome, a group that modifies the absorption of a chromophore. fiveable.me The lone pair of electrons on the oxygen atom of the hydroxyl group can be delocalized into the π-electron system of the benzene ring, which generally leads to a bathochromic (red) shift of the absorption maxima to longer wavelengths. shimadzu.com This is due to the stabilization of the excited state relative to the ground state, which reduces the energy gap for the π → π* transition. For example, phenol (B47542) itself shows an absorption maximum around 270-280 nm, a significant shift from benzene's 256 nm band. researchgate.net

The iodine substituent, being a halogen, has a dual effect. It possesses electron-withdrawing inductive effects and electron-donating resonance effects due to its lone pairs. For halogens, the inductive effect often dominates, but the resonance effect still contributes to a bathochromic shift. Furthermore, the presence of a heavy atom like iodine can enhance the intensity of certain transitions.

Given the substitution pattern of this compound, the electronic transitions are expected to be primarily π → π* in nature, originating from the aromatic system. The combined influence of the electron-donating hydroxyl group and the iodine atom is anticipated to produce a significant bathochromic shift compared to benzene. The strong electron-donating effect of the hydroxyl group at position 4 is likely to be the dominant factor influencing the spectrum. The iodine at position 3 and the sulfonic acid group will further modify the electronic distribution and, consequently, the precise absorption maxima and molar absorptivities.

Based on the analysis of related substituted phenols and benzenesulfonic acids, the primary absorption bands for this compound are expected to appear in the UVA region. A hypothetical representation of the expected UV-Vis absorption data is presented in the table below. It is important to note that these are estimated values based on theoretical principles and data from similar compounds, and experimental verification is required for confirmation.

| Hypothetical Absorption Band | Estimated λmax (nm) | Probable Electronic Transition | Anticipated Molar Absorptivity (ε) |

| Band I | ~280 - 300 | π → π | Moderate to High |

| Band II | ~230 - 250 | π → π | High |

The electronic transitions in substituted phenols have been the subject of both experimental and computational studies. Density Functional Theory (DFT) calculations on various substituted phenols have shown that the nature and position of substituents significantly affect the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which in turn dictates the absorption wavelengths. researchgate.netresearchgate.net For this compound, the HOMO would likely have significant contributions from the p-orbitals of the hydroxyl group and the benzene ring, while the LUMO would be a π* orbital of the aromatic system. The energy difference between these orbitals would correspond to the observed long-wavelength absorption band.

Computational Chemistry and Theoretical Investigations of 4 Hydroxy 3 Iodobenzenesulfonic Acid

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT) Studies)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are a cornerstone of modern computational chemistry. These methods could provide a fundamental understanding of the intrinsic properties of 4-hydroxy-3-iodobenzenesulfonic acid.

Electronic Structure and Molecular Orbital Analysis

A theoretical study would typically begin with the optimization of the molecule's geometry to find its most stable three-dimensional arrangement. Following this, an analysis of the electronic structure would reveal the distribution of electrons within the molecule. This involves mapping the electron density and analyzing the molecular orbitals, including the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies and shapes of these frontier orbitals are crucial in predicting the molecule's reactivity, with the HOMO indicating the ability to donate electrons and the LUMO signifying the ability to accept electrons. Such an analysis for this compound would pinpoint the likely sites for electrophilic and nucleophilic attack.

Spectroscopic Property Prediction and Validation

Computational methods are also adept at predicting various spectroscopic properties. For instance, theoretical calculations can simulate infrared (IR), Raman, and nuclear magnetic resonance (NMR) spectra. By calculating the vibrational frequencies and chemical shifts, researchers can predict the spectral signatures of this compound. These theoretical spectra can then be compared with experimental data for validation, aiding in the structural confirmation of the compound. Without dedicated studies, such predictive data for this specific molecule remains unavailable.

Mechanistic Elucidation of Reactions via Computational Modeling

Computational modeling is a powerful tool for investigating the mechanisms of chemical reactions. By mapping the potential energy surface of a reaction involving this compound, chemists could identify transition states and intermediates. This would provide a step-by-step understanding of how the molecule transforms during a chemical process, including the energy barriers that must be overcome. Such studies are invaluable for optimizing reaction conditions and designing new synthetic routes. However, no such mechanistic elucidations for reactions involving this compound are currently documented in the literature.

Conformational Analysis and Potential Energy Surface Mapping

Molecules with rotatable bonds can exist in various conformations. Conformational analysis of this compound would involve systematically rotating the single bonds, such as the C-S and C-O bonds, and calculating the corresponding energy to map out the potential energy surface. This analysis would identify the most stable conformers (energy minima) and the energy barriers between them (saddle points). Understanding the conformational landscape is essential as the shape of a molecule can significantly influence its physical properties and biological activity.

Intermolecular Interactions and Solvent Effects through Computational Simulations

The behavior of a molecule is often influenced by its interactions with its surroundings. Computational simulations can model the intermolecular interactions between molecules of this compound in the solid state or in solution. These simulations can reveal how molecules pack in a crystal lattice or how they are solvated by different solvents. Understanding solvent effects is particularly important as they can alter a molecule's conformation, reactivity, and spectroscopic properties. For example, simulations could predict how the acidic proton of the sulfonic acid group and the hydroxyl group participate in hydrogen bonding with solvent molecules like water. In the absence of specific research, these interaction profiles remain theoretical possibilities.

Derivatives and Analogues of 4 Hydroxy 3 Iodobenzenesulfonic Acid: Synthesis and Structure Activity Relationships Sar

Design Principles for Functionalized Analogues

The design of new analogues of 4-hydroxy-3-iodobenzenesulfonic acid is guided by established medicinal chemistry principles. Modifications are strategically introduced at three primary locations: the hydroxyl moiety, the sulfonic acid group, and the aromatic ring. Each modification is intended to systematically alter properties such as hydrogen bonding capacity, acidity, lipophilicity, and steric profile to enhance or investigate the molecule's function.

Modifications at the Hydroxyl Moiety

The phenolic hydroxyl group is a critical functional site, acting as both a hydrogen bond donor and acceptor. Its modification can significantly impact how the molecule interacts with its environment.

Etherification: Conversion of the hydroxyl group to an ether (e.g., methoxy (B1213986), ethoxy, or benzyloxy) removes its hydrogen bond donating ability and increases lipophilicity. This can be crucial for enhancing membrane permeability in biological systems.

Esterification: Acylation of the hydroxyl group to form esters (e.g., acetate, benzoate) serves a dual purpose. It masks the polar hydroxyl group, thereby increasing lipophilicity, and can act as a prodrug strategy. The ester can be designed to be hydrolyzed by enzymes in a target environment, releasing the active parent compound.

These modifications are fundamental in probing the importance of the hydroxyl group's hydrogen bonding capabilities for a specific activity. nih.govdoaj.org

Derivatization of the Sulfonic Acid Group (e.g., Sulfonamides, Esters)

The strongly acidic and highly polar sulfonic acid group dominates the molecule's water solubility. cymitquimica.com Its derivatization is a key strategy for modulating these properties and introducing new interaction points.

Sulfonic Esters (Sulfonates): Esterification of the sulfonic acid with various alcohols produces sulfonate esters. This modification neutralizes the negative charge of the sulfonic acid group, significantly increasing the molecule's hydrophobicity.

Aromatic Ring Functionalizations and Isomeric Analogues

Isomeric Analogues: The positional arrangement of the substituents is critical. Synthesizing isomers—for instance, moving the iodine to the 2-position or the sulfonic acid to the 2-position relative to the hydroxyl group—is essential for understanding the required spatial orientation of the functional groups for optimal interaction with a target.

Synthetic Strategies for Novel Derivative Libraries

To efficiently explore the structure-activity relationships, libraries of novel derivatives must be synthesized. Modern synthetic strategies focus on modular and divergent approaches that allow for the rapid generation of numerous compounds from a common intermediate.

A divergent synthetic approach is often employed, starting from a readily available precursor like 4-hydroxybenzenesulfonic acid. This core can be iodinated to produce the this compound scaffold. From this central molecule, parallel synthesis techniques can be applied. For instance, an array of sulfonyl chlorides can be generated and subsequently reacted with a diverse set of amines to create a sulfonamide library. nih.gov Concurrently, the hydroxyl group can be modified using a variety of alkylating or acylating agents.

Complexity-to-diversity strategies may also be utilized, where a more complex, poly-functionalized starting material undergoes various reactions to generate a library of structurally diverse products. researchgate.net Solid-phase synthesis, where the core molecule is attached to a polymer support, can also streamline the process of synthesis and purification for creating large libraries of analogues. rsc.org

Methodologies for Structure-Activity Relationship (SAR) Studies within Related Compound Series

SAR studies systematically correlate the chemical structure of a compound with its activity. The process involves synthesizing and testing a series of related analogues to identify the key molecular features responsible for the observed effect.

The initial step involves creating a focused library of compounds based on the design principles outlined above. Each analogue is then tested in a relevant assay to determine its activity (e.g., enzyme inhibition, receptor binding, or chemical reactivity). The results are compiled to build a SAR profile. For example, a study on 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide derivatives identified compounds with potent inhibitory activity against the 12-lipoxygenase enzyme by systematically modifying the sulfonamide and benzylamino portions of the molecule. nih.gov

Exploration of Substituent Effects on Chemical Reactivity

The chemical reactivity of the analogues is profoundly influenced by the electronic and steric nature of their substituents. Understanding these effects is crucial for interpreting SAR data.

Electronic Effects: Substituents can donate or withdraw electron density from the aromatic ring, which alters the reactivity of the functional groups. For instance, an electron-withdrawing group like a nitro group will increase the acidity of the phenolic hydroxyl group. These effects can be quantified using Hammett parameters (σ), which provide a measure of a substituent's electron-donating or -withdrawing ability.

Steric Effects: The size and shape of substituents can hinder or facilitate a reaction by physically blocking or exposing a reactive site. For example, a bulky substituent adjacent to the hydroxyl group might prevent it from interacting with a large substrate.

Hydrophobic Effects: The lipophilicity of a molecule, often quantified by its partition coefficient (LogP), influences its solubility and ability to cross nonpolar barriers. Modifying the core structure with lipophilic (e.g., alkyl chains) or hydrophilic (e.g., hydroxyl, carboxyl) groups allows for the systematic exploration of how hydrophobicity affects activity.

These parameters are often analyzed using quantitative structure-activity relationship (QSAR) models to build a predictive mathematical relationship between the chemical structure and the activity.

Table 1: Influence of Hypothetical Substituents on the Physicochemical Properties of a this compound Scaffold

| Substituent (at C5) | Electronic Effect | Steric Bulk | Predicted LogP Change | Rationale |

| -H (Reference) | Neutral | Minimal | Reference | Unsubstituted scaffold. |

| -NO₂ | Strongly Electron-Withdrawing | Moderate | Decrease | The nitro group is highly polar and pulls electron density from the ring. |

| -Cl | Electron-Withdrawing (Inductive), Weakly Donating (Resonance) | Small | Increase | Halogens are electronegative but also lipophilic. |

| -CH₃ | Electron-Donating | Small | Increase | Alkyl groups are electron-donating and increase hydrophobicity. |

| -OCH₃ | Electron-Donating (Resonance) | Moderate | Slight Increase | The methoxy group donates electrons via resonance and adds some hydrophobic character. |

| -NH₂ | Strongly Electron-Donating | Small | Decrease | The amino group is a strong resonance donor and is polar. |

Rational Design Based on Electronic and Steric Parameters

The rational design of derivatives of this compound is a strategic approach that leverages the principles of physical organic chemistry to optimize biological activity. This process involves the systematic modification of the lead compound's structure to modulate its electronic and steric properties, which in turn influence its interaction with a biological target. Quantitative structure-activity relationship (QSAR) studies are instrumental in this endeavor, providing a framework for correlating physicochemical parameters with biological efficacy.

The core concept of rational design is that the biological activity of a compound is a function of its chemical structure. nih.gov By making targeted changes to the this compound scaffold, researchers can fine-tune its properties to enhance potency, selectivity, and pharmacokinetic profile. The primary parameters considered in this context are electronic effects, which govern the distribution of electrons within the molecule, and steric effects, which relate to the size and shape of the molecule.

Electronic Parameters in Rational Design

Electronic parameters are crucial in determining the binding affinity of a ligand to its receptor. acs.org These parameters influence the molecule's ionization state (pKa), its ability to participate in hydrogen bonding, and its reactivity. The Hammett equation is a fundamental tool in QSAR studies that describes the influence of substituents on the electronic properties of an aromatic ring. The equation is given by:

log(K/K₀) = ρσ

where K and K₀ are the equilibrium constants for the substituted and unsubstituted reactions, respectively, ρ (rho) is the reaction constant, and σ (sigma) is the substituent constant. The σ value quantifies the electron-donating or electron-withdrawing nature of a substituent.

For derivatives of this compound, modifications to the aromatic ring can significantly alter the pKa of the phenolic hydroxyl group. The acidity of this group is critical, as it can influence the compound's solubility, membrane permeability, and its ability to act as a hydrogen bond donor or acceptor. neliti.com For instance, the introduction of electron-withdrawing groups would be expected to decrease the pKa, making the hydroxyl group more acidic.

A hypothetical series of derivatives could be synthesized to explore these effects, as illustrated in the following table:

| Substituent (R) | Hammett Constant (σ) | Calculated pKa | Hypothetical IC₅₀ (µM) |

| -H | 0.00 | 8.50 | 15.0 |

| -Cl | 0.23 | 8.10 | 10.5 |

| -NO₂ | 0.78 | 7.20 | 5.2 |

| -CH₃ | -0.17 | 8.80 | 25.0 |

| -OCH₃ | -0.27 | 9.00 | 30.0 |

This table is interactive. You can sort the columns by clicking on the headers.

Steric Parameters in Rational Design

Steric parameters describe the three-dimensional size and shape of a molecule, which are critical for its complementary fit into a biological target's binding site. nih.gov Unfavorable steric interactions, or steric hindrance, can prevent a ligand from adopting the optimal conformation for binding. The Taft equation is an extension of the Hammett equation that incorporates steric effects, particularly for aliphatic systems, but the principles are widely applied in drug design. wikipedia.org The Taft steric parameter, Es, is a measure of the bulkiness of a substituent.

In the context of this compound derivatives, the size of substituents on the aromatic ring can influence how the molecule docks into a receptor. For example, introducing bulky groups at certain positions could either enhance binding by filling a hydrophobic pocket or diminish activity by causing steric clashes with the receptor surface. acs.org

The following table presents a hypothetical analysis of the impact of steric parameters on the biological activity of this compound derivatives:

| Substituent (R) | Taft Steric Parameter (Es) | Molar Refractivity (MR) | Hypothetical IC₅₀ (µM) |

| -H | 1.24 | 1.03 | 15.0 |

| -CH₃ | 0.00 | 5.65 | 12.0 |

| -CH₂CH₃ | -0.07 | 10.30 | 18.0 |

| -C(CH₃)₃ | -1.54 | 19.62 | 50.0 |

| -CF₃ | -1.16 | 5.02 | 8.5 |

This table is interactive. You can sort the columns by clicking on the headers.

By systematically synthesizing and testing derivatives with varying electronic and steric properties, a QSAR model can be developed. This model can then be used to predict the activity of unsynthesized compounds, thereby guiding the drug discovery process in a more efficient and rational manner. The ultimate goal is to identify the optimal combination of electronic and steric features that results in a highly potent and selective drug candidate.

Advanced Applications in Organic Synthesis Mediated by 4 Hydroxy 3 Iodobenzenesulfonic Acid and Its Derivatives

Role as a Versatile Building Block in Complex Molecule Synthesis

The distinct functionalities of 4-hydroxy-3-iodobenzenesulfonic acid make it a valuable building block for the synthesis of complex organic molecules, including natural products and pharmaceuticals. The presence of the hydroxyl, iodo, and sulfonic acid groups on the benzene (B151609) ring allows for sequential and regioselective modifications, providing a platform for constructing intricate molecular architectures.

The hydroxyl group can act as a directing group in electrophilic aromatic substitution reactions and can be converted into an ether or ester to introduce further complexity. The iodine atom is a key handle for introducing carbon-carbon and carbon-heteroatom bonds through various cross-coupling reactions. The sulfonic acid group, being strongly electron-withdrawing, influences the reactivity of the aromatic ring and can also be used as a handle for further transformations or to impart specific physical properties, such as water solubility, to the final molecule.

While specific, direct examples of the incorporation of the entire this compound molecule into a complex natural product are not extensively documented in readily available literature, the principles of using polysubstituted aromatic building blocks are fundamental to synthetic organic chemistry. thieme.demdpi.com The strategic advantage of a building block like this compound lies in its pre-functionalized scaffold, which can significantly shorten synthetic routes to target molecules that contain a similarly substituted aromatic core. For instance, in the synthesis of phenolic natural products or drugs containing a sulfonamide moiety, this compound could serve as a key starting material. nih.gov

Participation in Cross-Coupling and Other Metal-Catalyzed Reactions

The aryl iodide functionality of this compound makes it an excellent substrate for a wide array of palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling: This reaction couples the aryl iodide with an organoboron reagent to form a C-C bond. While specific examples with this compound are not prevalent in the literature, the general reactivity of aryl iodides in Suzuki-Miyaura couplings is well-established. nih.gov

Heck Reaction: The Heck reaction involves the coupling of the aryl iodide with an alkene. researchgate.net This reaction is a versatile method for the synthesis of substituted alkenes.

Sonogashira Coupling: This coupling reaction between the aryl iodide and a terminal alkyne is a powerful method for the synthesis of arylalkynes. chemrxiv.org The resulting products are often key intermediates in the synthesis of more complex molecules.

Buchwald-Hartwig Amination: This reaction allows for the formation of a C-N bond by coupling the aryl iodide with an amine. nih.govnih.gov This is a crucial transformation in the synthesis of many pharmaceuticals and other biologically active molecules.

The reactivity of this compound in these reactions can be influenced by the electronic nature of the hydroxyl and sulfonic acid groups. The strongly electron-withdrawing sulfonic acid group can enhance the rate of oxidative addition of the palladium catalyst to the C-I bond, a key step in the catalytic cycle of these cross-coupling reactions.

| Cross-Coupling Reaction | Coupling Partner | Bond Formed | Potential Product Type from this compound |

| Suzuki-Miyaura Coupling | Organoboron Reagent | C-C | Biphenyl derivatives |

| Heck Reaction | Alkene | C-C | Substituted styrenes |

| Sonogashira Coupling | Terminal Alkyne | C-C | Arylalkynes |

| Buchwald-Hartwig Amination | Amine | C-N | Arylamines |

Catalytic Applications of Derived Hypervalent Iodine Species

Aryl iodides can be oxidized to form hypervalent iodine compounds, which are powerful and environmentally friendly oxidizing agents. organic-chemistry.org These reagents have gained significant attention as alternatives to heavy metal-based oxidants. Hypervalent iodine species derived from precursors similar to this compound, such as 2-iodoxybenzenesulfonic acid (IBS), have shown remarkable catalytic activity in a variety of transformations. nsf.gov

Oxidation Reactions (e.g., Alcohol Oxidation, Oxidative Rearrangements)

Hypervalent iodine(V) species, which can be generated in situ from the corresponding aryl iodide in the presence of a suitable terminal oxidant like Oxone®, are highly effective catalysts for the oxidation of alcohols to aldehydes, ketones, and carboxylic acids. nih.govrsc.org The sulfonic acid group in these catalysts, such as in IBS, significantly enhances their reactivity compared to other iodoarene precursors. nsf.gov These catalytic systems are often characterized by their high efficiency, selectivity, and mild reaction conditions.

For example, solid-supported hypervalent iodine(V) catalysts derived from IBS have been developed for the oxidation of secondary alcohols to ketones with high yields. nih.gov These catalysts can be easily recovered and reused, making the process more sustainable. The proposed catalytic cycle involves the oxidation of the iodoarene to the active iodine(V) species by the terminal oxidant, which then oxidizes the alcohol and is reduced back to the starting iodoarene. nih.gov

Regioselective and Stereoselective Transformations

Chiral hypervalent iodine reagents have emerged as valuable tools for enantioselective synthesis. nih.govnih.gov By incorporating chirality into the backbone of the iodoarene precursor, it is possible to achieve asymmetric transformations, including oxidations and rearrangements. d-nb.info

While specific examples detailing the use of chiral derivatives of this compound are limited, the general principles of hypervalent iodine-catalyzed stereoselective reactions are well-established. For instance, chiral iodoarenes have been successfully employed as pre-catalysts in stereoselective dioxygenation and diamination of alkenes. rsc.org The development of chiral hypervalent iodine catalysts derived from functionalized benzenesulfonic acids holds promise for advancing the field of asymmetric catalysis.

Use as an Intermediate in the Synthesis of Advanced Organic Materials

The unique combination of functional groups in this compound makes it a valuable intermediate in the synthesis of advanced organic materials, such as functional polymers and dyes.

The sulfonic acid group can be incorporated into polymer backbones to create ion-exchange resins or proton-conducting membranes for applications in fuel cells and other electrochemical devices. The hydroxyl and iodo groups provide handles for further functionalization, allowing for the tuning of the material's properties. For example, the iodo group can be used to introduce conjugated segments via cross-coupling reactions, leading to the formation of conductive polymers. While the direct polymerization of this compound is not widely reported, the synthesis of functional polymers often relies on the polymerization of appropriately functionalized monomers. mdpi.com

In the field of functional dyes, the core structure of this compound can be elaborated to produce azo dyes or other chromophores. The sulfonic acid group can enhance the water solubility of the dye, which is often a desirable property for textile dyeing and other applications. The hydroxyl group can act as an auxochrome, influencing the color of the dye. The iodo group can be a site for further modification to fine-tune the dye's properties or to attach it to a substrate.

Exploration of Biological and Medicinal Chemistry Applications of 4 Hydroxy 3 Iodobenzenesulfonic Acid Derivatives

Design and Synthesis of Bioactive Chemical Probes

The design of bioactive chemical probes is a cornerstone of chemical biology, aimed at developing small molecules that can be used to study and manipulate biological systems. The 4-hydroxy-3-iodobenzenesulfonic acid scaffold is a promising starting point for creating such probes. The synthesis of derivatives can be approached through various chemical strategies, including modification of the hydroxyl and sulfonic acid groups, as well as substitution at the aromatic ring.

For instance, the synthesis of 4-hydroxyquinolone analogues has been achieved through a one-pot, three-component domino reaction under catalyst-free and microwave irradiation conditions. This approach allows for the efficient construction of complex heterocyclic scaffolds from readily available starting materials. Similarly, the synthesis of 4-hydroxycoumarin (B602359) derivatives has been accomplished through various reaction steps to yield target compounds with diverse functional groups. These synthetic strategies could be adapted to create a library of this compound derivatives for biological screening.

The synthesis of 4-hydroxyindole (B18505), another related scaffold, has been achieved via a route that avoids high-temperature reactions in pressure vessels, thereby improving efficiency and safety. The process involves the reaction of 1,3-cyclohexanedione (B196179) with 2-aminoethanol to form an enamine, which is then converted to 4-hydroxyindole in the presence of a catalyst. Such innovative synthetic methods highlight the potential for developing efficient and safe protocols for the synthesis of novel this compound derivatives.

Enzyme Inhibition Studies and Target Validation

Carbonic anhydrases (CAs) are a family of metalloenzymes that play crucial roles in various physiological processes, and their inhibition has therapeutic potential for a range of diseases, including glaucoma, epilepsy, and cancer. nih.gov Sulfonamides are a well-established class of CA inhibitors. nih.gov Given that this compound is a sulfonated compound, its derivatives are logical candidates for investigation as CA inhibitors.

Research on ureidobenzenesulfonamides has demonstrated their potential as selective inhibitors of tumor-associated hCA IX and hCA XII. nih.gov For example, 4-[3-(2-benzylphenyl)ureido]benzenesulfonamide exhibited a remarkably low Ki value of 1.0 nM for hCA XII. nih.gov Similarly, studies on 4-(3-alkyl/benzyl-guanidino)benzenesulfonamides have identified derivatives with subnanomolar inhibitory activity and high selectivity for CA VII over other isoforms. unifi.it

The inhibitory activity of sulfonamides is typically conferred by the binding of the sulfonamide group to the zinc ion in the active site of the enzyme. The substituents on the aromatic ring can influence the binding affinity and selectivity. Therefore, the iodine and hydroxyl groups on the this compound scaffold could be strategically modified to optimize interactions with the active site of different CA isoforms.

Table 1: Inhibitory Activity of Selected Sulfonamide-Based Carbonic Anhydrase Inhibitors

| Compound | Target Isoform | Ki (nM) |

|---|---|---|

| 4-[3-(2-benzylphenyl)ureido]benzenesulfonamide | hCA XII | 1.0 |

| 4-(3-benzyl-guanidino)benzenesulfonamide derivative 7c | CA VII | Subnanomolar |

| 4-(3-benzyl-guanidino)benzenesulfonamide derivative 7h | CA VII | Subnanomolar |

| 4-(3-benzyl-guanidino)benzenesulfonamide derivative 7m | CA VII | Subnanomolar |

This table is for illustrative purposes and showcases the potential of sulfonamide derivatives as potent CA inhibitors.

Lipoxygenases (LOXs) are a family of iron-containing enzymes that catalyze the oxidation of polyunsaturated fatty acids, leading to the formation of bioactive lipid mediators involved in inflammation and other physiological and pathological processes. nih.govnih.gov Inhibition of LOX enzymes is a promising strategy for the development of anti-inflammatory drugs. rsc.org

Derivatives of benzenesulfonamide (B165840) have shown potential as LOX inhibitors. For instance, a series of 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide derivatives have been identified as potent and selective inhibitors of 12-lipoxygenase (12-LOX). nih.gov The lead compounds from this series displayed nanomolar potency against 12-LOX and excellent selectivity over other lipoxygenases and cyclooxygenases. nih.gov

The this compound scaffold shares the benzenesulfonamide core, suggesting that its derivatives could also exhibit LOX inhibitory activity. The hydroxyl and iodo substituents offer opportunities for structural modifications to enhance potency and selectivity. For example, the phenolic hydroxyl group could mimic the hydrogen-bonding interactions of known LOX inhibitors.

Table 2: Lipoxygenase Inhibitory Activity of a 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide Derivative

| Compound | Target Enzyme | Potency | Selectivity |

|---|

This table illustrates the potential of benzenesulfonamide derivatives as selective LOX inhibitors.

Investigation of Antimicrobial Activities against Pathogenic Organisms

The emergence of antimicrobial resistance is a major global health threat, necessitating the discovery of new antimicrobial agents. Phenolic compounds and their derivatives have long been recognized for their antimicrobial properties.

Studies on 4-hydroxybenzoic acid and its derivatives have demonstrated their activity against a range of microorganisms. nih.govresearchgate.net For example, 4-hydroxybenzoic acid and trans-4-hydroxycinnamic acid isolated from rice hull showed inhibitory activity against most gram-positive and some gram-negative bacteria. nih.gov Similarly, 4,4′-dihydroxy-azobenzene has been shown to possess antimicrobial properties against clinically resistant staphylococci, with minimum inhibitory concentration (MIC) values of 64 mg L−1 for Staphylococcus aureus and 32 mg L−1 for Staphylococcus pseudintermedius. mdpi.com

Furthermore, synthetic analogues of natural products containing the 4-hydroxyphenyl moiety have also exhibited antimicrobial activity. A series of 4-hydroxy-2-quinolone analogs were synthesized and evaluated for their antibacterial and antifungal activities. researchgate.net One brominated analog with a nonyl side chain demonstrated exceptional antifungal activity against Aspergillus flavus, with an IC50 value of 1.05 µg/mL, which was more potent than the positive control, amphotericin B. researchgate.net

These findings suggest that derivatives of this compound could be promising candidates for the development of new antimicrobial agents. The presence of the iodine atom may enhance antimicrobial activity, as halogenated phenols are known to have potent antimicrobial properties.

Table 3: Antimicrobial Activity of Selected 4-Hydroxyphenyl Derivatives

| Compound | Microorganism | Activity |

|---|---|---|

| 4-hydroxybenzoic acid | Gram-positive and some gram-negative bacteria | IC50: 160 µg/mL |

| trans-4-hydroxycinnamic acid | Gram-positive and some gram-negative bacteria | IC50: 100-170 µg/mL |

| 4,4′-dihydroxy-azobenzene | Staphylococcus aureus | MIC: 64 mg L−1 |

| 4,4′-dihydroxy-azobenzene | Staphylococcus pseudintermedius | MIC: 32 mg L−1 |

This table summarizes the antimicrobial potential of compounds structurally related to this compound.

Research into Anticancer Potential of Analogues through In Vitro Activity Studies

The search for novel anticancer agents is a continuous effort in medicinal chemistry. Many natural and synthetic compounds containing the 4-hydroxyphenyl moiety have been investigated for their anticancer properties.

For example, a series of 4-hydroxyquinolone analogues were evaluated for their in vitro anticancer activity against four human cancer cell lines: HCT116 (colon), A549 (lung), PC3 (prostate), and MCF-7 (breast). nih.gov One compound, 3g, showed promising results with significant IC50 values across all tested cell lines. nih.gov Similarly, 4-phenyl-2-quinolone derivatives have been investigated as a new class of anticancer drugs, with some compounds demonstrating excellent antiproliferative activities against COLO205 and H460 cell lines, with IC50 values as low as 0.32 μM. mdpi.com

Indole-based 1,3,4-oxadiazoles have also been explored as anticancer agents. mdpi.com One derivative exhibited significant anticancer activity against HCT116, A549, and A375 cell lines, with IC50 values of 6.43 µM, 9.62 µM, and 8.07 µM, respectively. mdpi.com This compound was also found to inhibit epidermal growth factor receptor (EGFR) with an IC50 value of 2.80 µM. mdpi.com

The anticancer potential of 4-hydroxybenzoic acid and its derivatives has also been studied. nih.gov These compounds have been shown to decrease the viability of both doxorubicin-sensitive and doxorubicin-resistant leukemia cells in a dose- and time-dependent manner. nih.gov These findings provide a strong rationale for investigating the anticancer potential of this compound derivatives.

Table 4: In Vitro Anticancer Activity of Selected Analogues

| Compound Class | Cell Line | IC50 |

|---|---|---|

| 4-hydroxyquinolone analogue (3g) | HCT116, A549, PC3, MCF-7 | Promising activity |

| 6-methoxy-4-(3′-methoxyphenyl)quinolin-2(1H)-one | COLO205 | 0.32 µM |

| 6-methoxy-4-(3′-methoxyphenyl)quinolin-2(1H)-one | H460 | 0.89 µM |

| Indole-based 1,3,4-oxadiazole (B1194373) (2e) | HCT116 | 6.43 µM |

| Indole-based 1,3,4-oxadiazole (2e) | A549 | 9.62 µM |

This table highlights the in vitro anticancer potential of compounds with structural similarities to derivatives of this compound.

Role in Phytochemical and Allelopathic Research

Phytochemical research involves the study of chemicals derived from plants. nih.govnih.gov These phytochemicals, including phenolic compounds, often exhibit a wide range of biological activities. nih.gov While this compound is a synthetic compound, its structural similarity to naturally occurring phenolic acids makes it a valuable tool in phytochemical and allelopathic research.

Allelopathy is the phenomenon by which an organism produces biochemicals that influence the growth, survival, and reproduction of other organisms. nih.gov Phenolic acids are a major class of allelochemicals. nih.gov For example, ferulic acid, vanillic acid, and p-coumaric acid have been identified as allelochemicals in rice that can inhibit the growth of weeds. mdpi.com

In this context, this compound and its derivatives could be used as model compounds to study the mechanisms of allelopathy. By systematically modifying the structure of the molecule (e.g., by changing the position and nature of the substituents), researchers can investigate the structure-activity relationships of allelopathic compounds. This can help to identify the key structural features required for phytotoxicity and to design more effective and selective natural herbicides.

Furthermore, these synthetic compounds can be used as standards in analytical studies to quantify the levels of naturally occurring phenolic acids in plant extracts and soil samples. They can also be employed in physiological and biochemical studies to investigate the effects of allelochemicals on various cellular processes, such as cell division, membrane permeability, and enzyme activity. nih.gov

Table 5: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 4-hydroxyquinolone |

| 4-hydroxycoumarin |

| 4-hydroxyindole |

| 1,3-cyclohexanedione |

| 2-aminoethanol |

| Ureidobenzenesulfonamides |

| 4-[3-(2-benzylphenyl)ureido]benzenesulfonamide |

| 4-(3-alkyl/benzyl-guanidino)benzenesulfonamides |

| 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide |

| 4-hydroxybenzoic acid |

| trans-4-hydroxycinnamic acid |

| 4,4′-dihydroxy-azobenzene |

| 4-hydroxy-2-quinolone |

| Amphotericin B |

| 4-phenyl-2-quinolone |

| Indole-based 1,3,4-oxadiazoles |

| Ferulic acid |

| Vanillic acid |

Analytical Chemistry Applications of 4 Hydroxy 3 Iodobenzenesulfonic Acid

Utilization as a Reagent in Chemical Detection and Quantification Methods

While direct applications are not specified in the literature, the structural features of 4-Hydroxy-3-iodobenzenesulfonic acid suggest its potential as a specialized analytical reagent. Compounds containing both hydroxyl and sulfonic acid groups, such as 4-hydroxybenzenesulfonic acid, are known to be utilized as intermediates in the synthesis of dyes and as analytical reagents themselves. nih.govcymitquimica.com

The reactivity of the aromatic ring, influenced by the activating hydroxyl group and the deactivating sulfonic acid and iodo groups, could be exploited for specific chemical reactions that produce a detectable signal for quantification. For instance, it could potentially be used in:

Titrimetric Analysis: The strong acidity of the sulfonic acid group allows it to be used as a primary acid standard, provided it can be obtained in a highly pure and stable form.

Derivatization Reactions: The phenolic hydroxyl group can be derivatized to enhance detectability in chromatographic methods, such as HPLC with UV or fluorescence detection.

Electrochemical Sensing: The phenol (B47542) moiety is electrochemically active and can be oxidized. This property could form the basis for its use in developing electrochemical sensors for various analytes where its interaction or reaction leads to a change in the electrochemical signal.

Formation of Stable Complexes with Metal Ions for Spectrophotometric or Chromatographic Analysis

The molecular architecture of this compound is well-suited for the chelation of metal ions. The phenolic hydroxyl and sulfonic acid groups can act as excellent ligands, forming stable complexes with a variety of metal ions. This property is a cornerstone of many analytical techniques.

Spectrophotometric Analysis: The formation of complexes between organic ligands and metal ions often results in a significant change in the UV-Visible absorption spectrum. If this compound forms a distinctly colored complex with a specific metal ion, this could be the basis for a highly sensitive and selective spectrophotometric method for quantifying that metal. nih.gov The absorbance of the colored complex would be directly proportional to the concentration of the metal ion. While data for this specific compound is unavailable, a related compound, 4-(4-hydroxy-1-naphthylazo)benzenesulfonic acid, has been successfully used for the colorimetric determination of trace Fe³⁺ in environmental water samples. rsc.org

Chromatographic Analysis: The formation of stable metal complexes can be utilized in chromatography for the separation and quantification of either the metal ions or the ligand itself. For example, in ion-pair chromatography, the sulfonic acid group can interact with cationic analytes, or the entire molecule could be used as a pre-column or post-column derivatization reagent to make metal ions detectable by UV-Vis or fluorescence detectors after HPLC separation.

The presence of the iodine atom could influence the stability constant, solubility, and spectral properties (e.g., wavelength of maximum absorbance) of the metal complexes compared to the non-iodinated parent compound, potentially offering unique selectivity or sensitivity.

Applications in Environmental Monitoring and Quality Control Methodologies

There is currently no evidence in the reviewed literature to indicate that this compound is a standard compound used in routine environmental monitoring or quality control (QC) methodologies. env.go.jpenv.go.jp Its application in this area would depend on it being either a target analyte of environmental concern or a specific reagent required for a standardized analytical method, neither of which appears to be the case at present.

However, its properties suggest potential niche applications:

Tracer Studies: Due to its high water solubility and strong ionic character from the sulfonate group, it would be highly mobile in aqueous systems. If a sensitive detection method were developed, it could potentially be used as a tracer in hydrological studies.

Reagent in QC Tests: In specific industrial quality control processes, it could be used as a reagent for detecting metal ion impurities or as a component in a formulation that requires a water-soluble, acidic, and aromatic compound with its specific properties.

Separation and Purification Techniques Utilizing its Unique Properties

The distinct chemical properties of this compound make it amenable to various separation and purification techniques, typically for its own isolation rather than its use as a separation agent. nih.gov

Ion-Exchange Chromatography: As a strong acid due to the sulfonic acid group, this compound will exist as an anion across a wide pH range. This makes ion-exchange chromatography an ideal method for its separation from neutral or cationic species. A strong anion exchange (SAX) column could effectively retain the molecule, allowing other components to be washed away. youtube.com

Reversed-Phase Chromatography (RPC): Despite its polarity, it can be analyzed using RPC, although retention might be limited on standard C18 columns due to its high water solubility. The use of ion-pairing agents or specialized polar-embedded or polar-endcapped columns would be necessary to achieve adequate retention and separation from other polar analytes.

Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is a chromatographic mode designed for the separation of highly polar compounds and would be a suitable alternative for the analysis or purification of this compound. chromatographyonline.com

While these techniques are used to separate or purify the compound itself, there are no documented instances of its properties being utilized as a medium or reagent for the separation of other substances.

Conclusion and Future Outlook in 4 Hydroxy 3 Iodobenzenesulfonic Acid Research

Synthesis of Key Research Findings and Contributions

Direct research focused solely on 4-Hydroxy-3-iodobenzenesulfonic acid is sparse in publicly available scientific literature. However, by examining research on analogous compounds, several key inferences can be drawn. The presence of a sulfonic acid group suggests strong acidity and high water solubility. The phenolic hydroxyl group indicates potential antioxidant properties and a site for various chemical modifications. The iodine atom, an electrophilic halogen, introduces the possibility of its use in cross-coupling reactions and as a heavy atom for crystallographic studies.

The primary contribution of the limited existing data is the establishment of its chemical identity and the availability of the compound from some chemical suppliers, which provides a foundation for future research. The key structural features of the molecule are well-defined, allowing for theoretical predictions of its reactivity and properties.

Identification of Remaining Scientific Challenges and Knowledge Gaps